

Selectivity Profile of AZ-Pfkfb3-26: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: AZ Pfkfb3 26

Cat. No.: B10788142

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This guide provides a detailed comparison of the kinase inhibitor AZ-Pfkfb3-26 against other known modulators of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection of chemical probes for studying the roles of PFKFB3 in various biological processes, particularly in cancer metabolism and angiogenesis.

Overview of PFKFB3 Inhibition

PFKFB3 is a key bifunctional enzyme that regulates glycolysis by synthesizing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1). This activity is crucial for sustaining the high glycolytic rates observed in cancer cells (the Warburg effect) and other proliferative cell types. Consequently, inhibiting PFKFB3 is a significant area of interest for developing anti-cancer therapeutics. Selectivity is a critical attribute for a chemical probe or drug candidate, ensuring that observed biological effects are attributable to the modulation of the intended target. This guide focuses on the selectivity of AZ-Pfkfb3-26.

Comparative Selectivity of PFKFB3 Inhibitors

AZ-Pfkfb3-26 demonstrates high potency for PFKFB3 and significant selectivity over its other isoforms, PFKFB1 and PFKFB2. Its selectivity profile is a considerable improvement over first-generation compounds like 3PO and PFK15, whose direct inhibitory action on the PFKFB3 enzyme has been questioned in recent studies.

Compound	Target	IC50 (nM)	Selectivity Notes
AZ-Pfkfb3-26	PFKFB3	23	Highly selective. Over 16-fold selectivity against PFKFB2 and over 89-fold against PFKFB1. [1] [2] Stated to exhibit no significant inhibition of other kinases. [1] [2]
PFKFB2		382	
PFKFB1		2060	
AZ-Pfkfb3-67	PFKFB3	11	Potent and selective. Over 14-fold selectivity against PFKFB2 and over 100-fold against PFKFB1. [3]
PFKFB2		159	
PFKFB1		1130	
PFK15	PFKFB3	207	Originally reported as a selective inhibitor. [4] However, recent studies have failed to demonstrate direct enzymatic inhibition and suggest its cellular effects may be off-target.
3PO	PFKFB3	22,900	Low potency. Its direct binding and inhibition of PFKFB3 are now widely disputed. It is considered a

modulator of glycolysis with potential off-target effects.

PFK158

PFKFB3

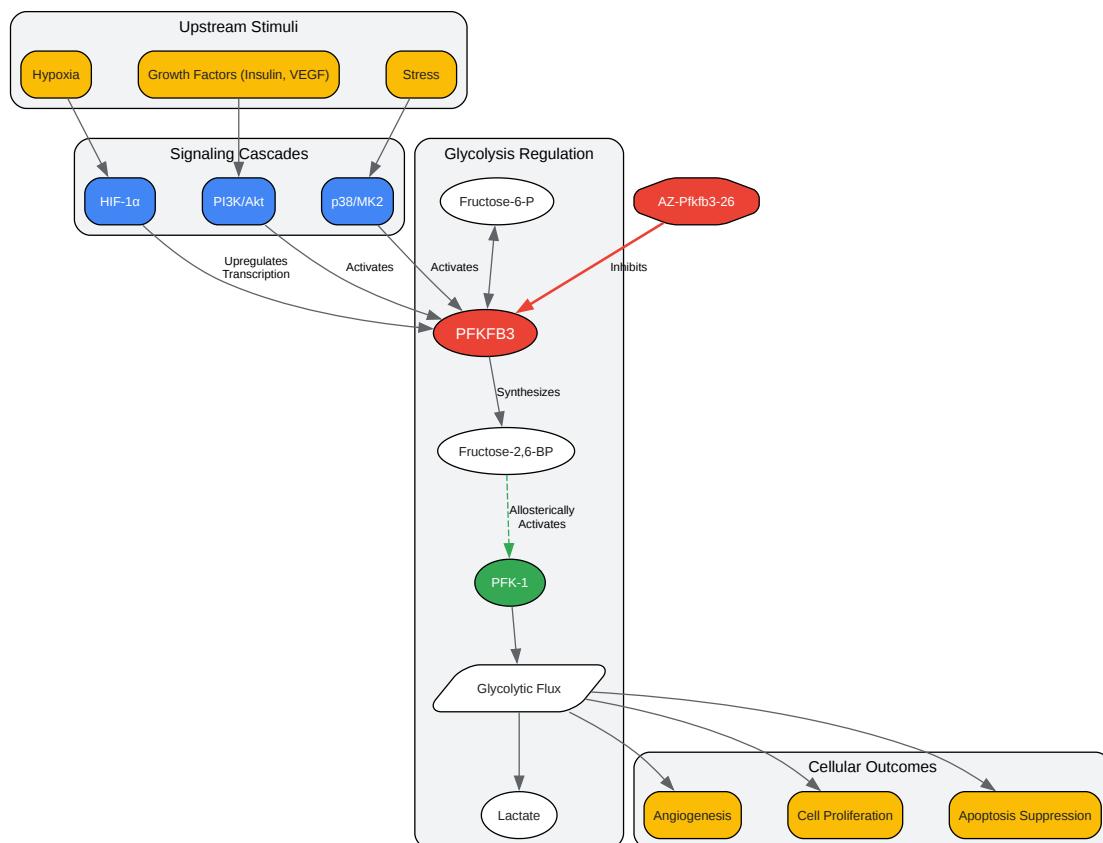
No direct inhibition

A derivative of 3PO that reduces cellular F2,6BP levels but has been shown to have no effect on PFKFB3 enzymatic activity in cell-free assays.

Signaling Pathways and Experimental Workflows

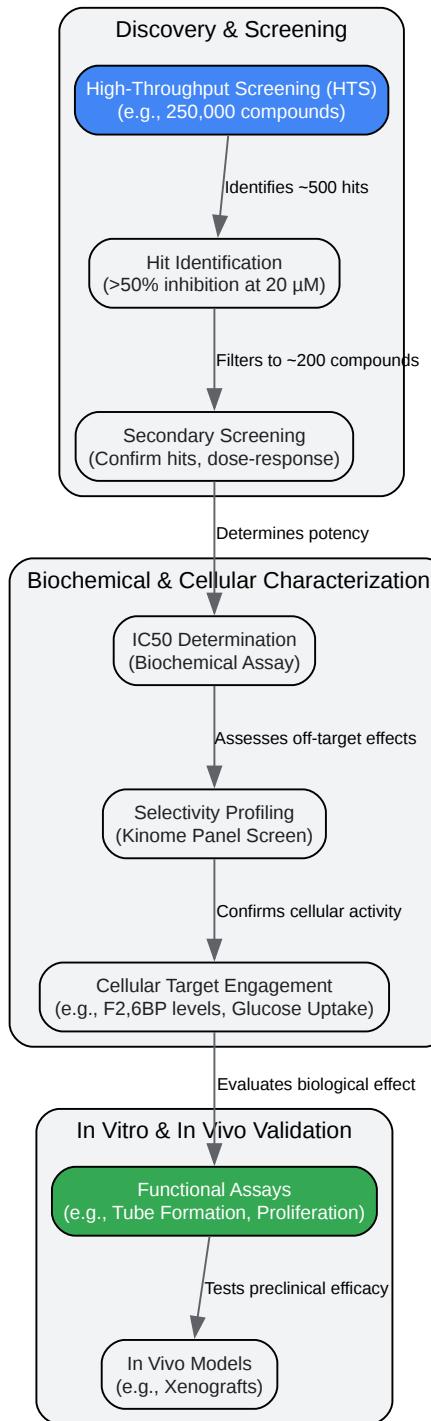
To understand the context in which AZ-Pfkfb3-26 acts, it is crucial to visualize the key signaling pathways involving PFKFB3 and the typical experimental workflow used to characterize such inhibitors.

PFKFB3 Signaling Pathway in Glycolysis and Cancer

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Caption: PFKFB3 integrates signals from pathways like HIF-1 α and PI3K/Akt to drive glycolysis.

Experimental Workflow for Kinase Inhibitor Profiling



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